molecular formula C14H20ClFN2 B5851086 N-[(2-chloro-6-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(2-chloro-6-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B5851086
M. Wt: 270.77 g/mol
InChI Key: KYCXLDNIRPXWKB-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 2-chloro-6-fluorophenyl group and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and N,N-dimethylpiperidine.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where N,N-dimethylpiperidine reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-chloro-6-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chloro-6-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClFN2/c1-17-8-6-11(7-9-17)18(2)10-12-13(15)4-3-5-14(12)16/h3-5,11H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCXLDNIRPXWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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